2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole
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Overview
Description
2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a benzoyl group. This unique structure imparts significant biological activity, making it a candidate for various therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
If it acts similarly to related compounds, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability . This could potentially enhance cognitive function, particularly in conditions where acetylcholine levels are deficient .
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor, it would affect the cholinergic pathway . By inhibiting acetylcholinesterase, it would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could potentially enhance cognitive function by increasing the availability of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with piperazine in the presence of a suitable base.
Benzoylation: The final step involves the benzoylation of the piperazine nitrogen using benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl-substituted derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, particularly as a ligand for various receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated as carbonic anhydrase inhibitors.
2-(4-Benzoylpiperazin-1-yl)-3-(4-methylphenylsulfonyl)quinoxaline: Investigated for its pharmacological activities.
Uniqueness: 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a benzoylpiperazine moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-2-15-8-9-17-18(14-15)25-20(21-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSDSNNXJUICQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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